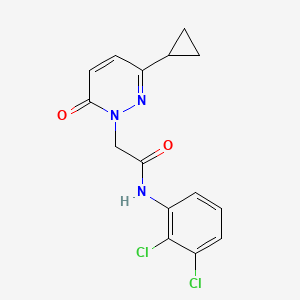

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

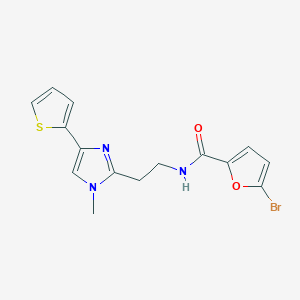

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole, or 2-CEMPO, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound, meaning that it contains a ring structure composed of both carbon and nitrogen atoms. This compound has been used in a variety of applications, ranging from synthetic chemistry to biochemistry and physiology studies.

Scientific Research Applications

Mesomorphic Behaviour and Photo-luminescence Property

1,3,4-Oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. The compounds exhibited cholesteric and nematic mesophases, with wide temperature ranges, and showed strong blue fluorescence emissions, indicating their potential in material science applications (Han et al., 2010).

Medicinal Chemistry

1,3,4-Oxadiazoles, including the compound , are frequently used in druglike molecules as bioisosteric replacements for ester and amide functionalities. They show significantly lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric partners, making them valuable in medicinal chemistry (Boström et al., 2012).

Fungicidal Activity

Some 1,3,4-oxadiazole derivatives have been prepared as potential fungicides. Their fungicidal activity was evaluated against major rice diseases in China, revealing significant fungicidal properties and structure-activity relationships (Chen et al., 2000).

Green Synthesis Methods

A green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles has been developed. This eco-friendly protocol featured high yields, simplicity, water-based reaction medium, energy efficiency, and no catalysts, highlighting its potential for sustainable chemical production (Zhu et al., 2015).

Corrosion Inhibition

Newly synthesized 1,3,4-oxadiazole derivatives have been tested as corrosion inhibitors on mild steel in acidic solutions. They exhibited high inhibition efficiency, suggesting their applicability in material protection and industrial applications (Kalia et al., 2020).

properties

IUPAC Name |

2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-5(2)4-7-10-11-8(12-7)6(3)9/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSODMRYPYWHQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)

![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2864542.png)

![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2864552.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)